Tafluprost (free acid)-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

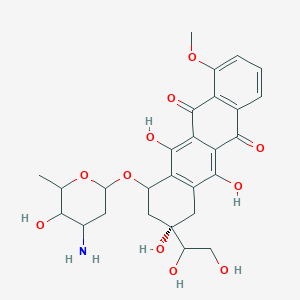

Tafluprost (free acid)-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost (free acid) by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile.

Aplicaciones Científicas De Investigación

Corneal Penetration and Aqueous Humor Absorption

Tafluprost, a prostaglandin F2α analog, is noted for its therapeutic application in treating ocular hypertension and glaucoma. A study by Pellinen and Lokkila (2008) emphasized the comparable corneal penetration of preservative-free and preserved tafluprost into the rabbit aqueous humor. It concluded that the preservative benzalkonium chloride (BAK) does not significantly influence the corneal penetration of tafluprost, thus maintaining its therapeutic concentrations in the aqueous humor after topical administration (Pellinen & Lokkila, 2008).

Synthesis and Manufacturing

The synthesis and manufacturing of Tafluprost have been a subject of interest, given its role as an ocular hypotensive agent. Krupa et al. (2017) provided a detailed account of a novel, cost-effective convergent synthesis of Tafluprost. The study highlighted the use of Julia–Lythgoe olefination and described the preparation and identification of Tafluprost acid derivatives, showcasing the economical aspects of manufacturing such potent antiglaucoma agents (Krupa et al., 2017).

Angiogenic Effects

Tafluprost's angiogenic effects, especially its impact on COX-2-induced angiogenic activities on human umbilical vein endothelial cells (HUVECs), have been studied. Roh et al. (2012) investigated the angiogenic effects of AFP-172 (the free acid of tafluprost) on HUVECs and discovered that it stimulates proliferation, migration, and tube formation, primarily at certain concentrations. This indicates its potential role in angiogenesis-related therapeutic applications (Roh et al., 2012).

Metabolism and Tissue Distribution

The metabolism and ocular tissue distribution of Tafluprost have been subjects of extensive research. Fukano et al. (2011) explored the metabolism of Tafluprost in ocular tissues and evaluated the distribution of the drug and its metabolites in cynomolgus monkeys after ocular administration. The study found that Tafluprost and its metabolites were well absorbed into the ocular and systemic tissues, suggesting its effective pharmacokinetic properties for long-term intraocular pressure-lowering effects (Fukano et al., 2011).

Propiedades

Nombre del producto |

Tafluprost (free acid)-d4 |

|---|---|

Fórmula molecular |

C22H24D4F2O5 |

Peso molecular |

414.5 |

InChI |

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2 |

Clave InChI |

KIQXRQVVYTYYAZ-CFBVNRQSSA-N |

SMILES |

O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O |

Sinónimos |

AFP-172-d4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.